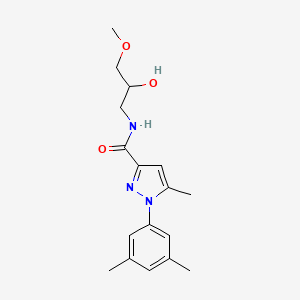![molecular formula C16H23N3O2 B7635759 1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, commonly known as PEP-005, is a natural compound found in the plant resin of Euphorbia peplus. It has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation.
Mechanism of Action
PEP-005 works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cell growth, differentiation, and apoptosis. When PKC enzymes are activated, they trigger a cascade of signaling pathways that ultimately lead to cell death or differentiation. PEP-005 specifically activates the delta and epsilon isoforms of PKC, which are known to be involved in cancer and skin disease progression.
Biochemical and Physiological Effects:
PEP-005 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and reducing inflammation. PEP-005 has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of new blood vessels, which is important in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using PEP-005 in lab experiments is that it is a natural compound, making it less toxic and more biocompatible than synthetic compounds. Another advantage is that it has been extensively studied, so there is a wealth of research available on its mechanisms of action and potential medical applications. One limitation of using PEP-005 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Future Directions
There are many potential future directions for research on PEP-005. One area of interest is in exploring its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in developing more efficient synthesis and purification methods for PEP-005, which could make it more accessible for research and potential medical applications. Finally, there is potential for research on PEP-005 in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
PEP-005 can be synthesized from the resin of Euphorbia peplus using a combination of extraction, purification, and chemical synthesis techniques. The compound can also be synthesized in the laboratory using various chemical reactions, including the Diels-Alder reaction and the Mannich reaction.
Scientific Research Applications
PEP-005 has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation. In cancer research, PEP-005 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. In skin disease research, PEP-005 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential treatment for psoriasis and other skin diseases.
properties
IUPAC Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(20)13-9-15(17-10-13)16(21)19-8-4-5-14(11-19)18-6-2-3-7-18/h9-10,14,17H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVCCCOVSAIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)
![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)
![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)
![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)